Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromene ring structure, which is a fused benzene and α-pyrone ring system.
Preparation Methods
The synthesis of Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5,7-dimethyl-2-oxo-2H-chromene-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities .
Scientific Research Applications
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, making it useful in skin-whitening products . Additionally, the compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
Ethyl coumarin-3-carboxylate: Both compounds share a similar chromene ring structure, but this compound has additional methyl groups at positions 5 and 7, which can influence its biological activity and chemical reactivity.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: This compound has a diethylamino group at position 7, which imparts different pharmacological properties compared to this compound.
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester: The presence of a hydroxy group at position 7 in this compound can significantly alter its solubility and reactivity compared to this compound.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-17-13(15)11-7-10-9(3)5-8(2)6-12(10)18-14(11)16/h5-7H,4H2,1-3H3 |
InChI Key |
DOWFRTXCHGPDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)C)C |
Origin of Product |
United States |
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